molecular formula C9H14ClNO2 B1435833 2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one CAS No. 1824061-72-4

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Cat. No. B1435833
M. Wt: 203.66 g/mol
InChI Key: MPBHCRNJEYEWMM-UHFFFAOYSA-N
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Description

“2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one” is a chemical compound with the molecular formula C9H14ClNO2. It is related to 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane, a related compound, has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .


Molecular Structure Analysis

The InChI code for 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol, a related compound, is 1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2 . The structure of a novel tetracyclic system was confirmed by X-ray crystallography .


Chemical Reactions Analysis

The synthesis of the related compound 2-oxa-7-azaspiro[3.5]nonane involved oxidative cyclizations using Oxone® in formic acid .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one” is 203.66 g/mol. The related compound 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol has a molecular weight of 171.24 .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study describes the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, which were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations. This research is significant in understanding the structural and synthetic aspects of these compounds (Gurry, McArdle, & Aldabbagh, 2015).
  • Novel Synthesis Methods :

    • Another research demonstrates a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This contributes to the field by providing an efficient synthesis route for these compounds (Huynh, Nguyen, & Nishino, 2017).
  • Chemical Transformations and Applications :

    • Research on the hydrolysis and acylation of imino groups in certain isomers of 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles highlights the chemical transformations these compounds can undergo, which is useful in various synthetic applications (Belikov et al., 2013).
  • Role in Spiroaminal Synthesis :

    • A review on synthetic approaches to spiroaminals discusses the significance of compounds like 1-oxa-7-azaspiro[4.4]nonane in the synthesis of biologically active spiroaminals, highlighting their role in medicinal chemistry (Sinibaldi & Canet, 2008).
  • Antimicrobial Agent Synthesis :

    • The synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one as antimicrobial agents showcases the potential use of these compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Safety And Hazards

The related compound 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBHCRNJEYEWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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